4-(aminomethyl)tetrahydro-2H-pyran-4-ol
Overview
Description
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a heterocyclic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound features a tetrahydropyran ring substituted with an aminomethyl group and a hydroxyl group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is used as a reagent in the development of certain drugs , suggesting that its targets could be related to the pathways these drugs act upon.
Mode of Action
As a reagent, it likely interacts with its targets to facilitate chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
4-(aminomethyl)tetrahydro-2H-pyran-4-ol: is involved in the synthesis of certain drugs . It’s used in the core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . It’s also used in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia . These suggest that it may affect the mTOR signaling and PDE10A pathways.
Result of Action
As a reagent, its primary role is likely to facilitate chemical reactions, leading to the formation of new compounds .
Action Environment
As a reagent, its effectiveness may be influenced by factors such as temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydropyran, which is commercially available.
Aminomethylation: The tetrahydropyran undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group at the 4-position.
Hydroxylation: The hydroxyl group is introduced at the 4-position through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of aminomethylation and hydroxylation steps.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming tetrahydropyran derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Formylmethyl)tetrahydro-2H-pyran-4-ol.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran-4-ylmethanol: Similar structure but with an additional hydroxyl group.
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide: Contains a carboxamide group instead of a hydroxyl group.
4-(Aminomethyl)tetrahydro-2H-pyran-4-amine: Features an amine group instead of a hydroxyl group.
Uniqueness
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both an aminomethyl and a hydroxyl group at the 4-position, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-(aminomethyl)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPIFQOTBHKPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656231 | |
Record name | 4-(Aminomethyl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783303-73-1 | |
Record name | 4-(Aminomethyl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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